5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione
CAS No.:
Cat. No.: VC15702210
Molecular Formula: C24H10F4N4O9
Molecular Weight: 574.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H10F4N4O9 |
|---|---|
| Molecular Weight | 574.3 g/mol |
| IUPAC Name | 5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C24H10F4N4O9/c25-23(26)24(27,28)41-18-6-3-10(29-19(33)13-4-1-11(31(37)38)7-15(13)21(29)35)9-17(18)30-20(34)14-5-2-12(32(39)40)8-16(14)22(30)36/h1-9,23H |
| Standard InChI Key | NREKBJQZTPVPBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])OC(C(F)F)(F)F |
Introduction
The compound 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione is a complex organic molecule with a molecular formula of C24H10F4N4O9. This compound is not extensively documented in the available literature, suggesting it may be a specialized or newly synthesized chemical. Given its structure, it likely exhibits properties related to both isoindole derivatives and fluorinated compounds.
Synthesis and Applications
The synthesis of such a compound would typically involve multi-step organic chemistry reactions, potentially starting from simpler isoindole derivatives and incorporating the tetrafluoroethoxy group through nucleophilic substitution or other appropriate methods. Applications might include pharmaceutical research, materials science, or as an intermediate in the synthesis of more complex molecules.
Related Compounds
Compounds with similar structures, such as 5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione (CAS: 89024-39-5), have been documented with detailed chemical properties like molecular weight (424.321) and exact mass (424.066) . These compounds often exhibit interesting biological activities or unique physical properties due to their nitro and dioxoisoindole functionalities.
Data Table
Given the lack of specific data on this compound, a comparison with related compounds can provide insight:
| Compound | Molecular Formula | Molecular Weight | Exact Mass |
|---|---|---|---|
| 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione | C19H12N4O8 | 424.321 | 424.066 |
| 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]isoindole-1,3-dione | C24H10F4N4O9 | Not Available | Not Available |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume